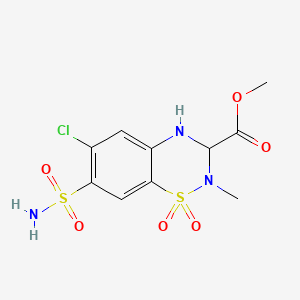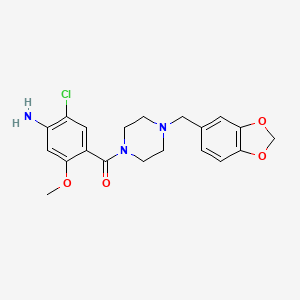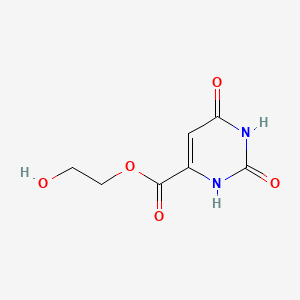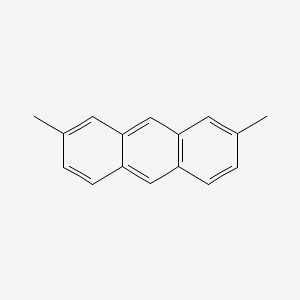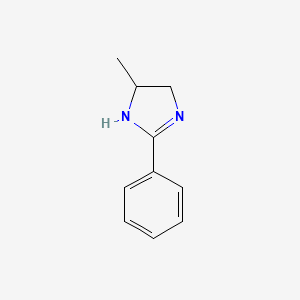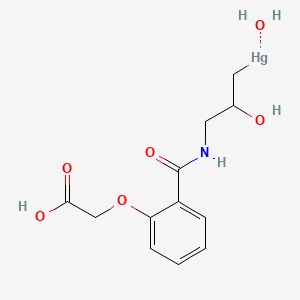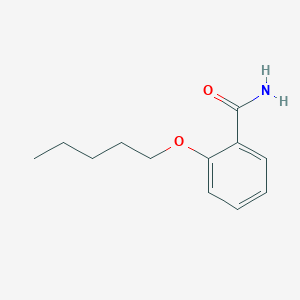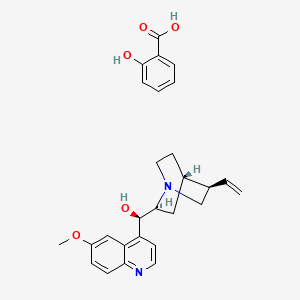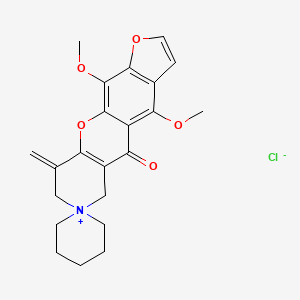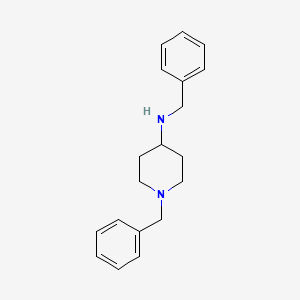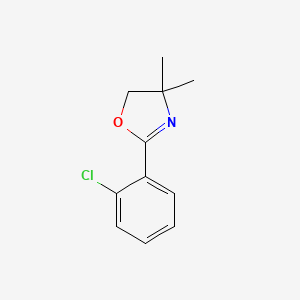
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole
Übersicht
Beschreibung
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole, also known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential use in treating various diseases. CDDO is a member of the oleanane family of triterpenoids and has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Theoretical Calculations
Studies on compounds similar to "2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole" have included detailed spectroscopic characterization, alongside theoretical calculations using DFT and TD-DFT to understand their molecular structure and properties. These investigations often explore the electronic, optical, and NLO (Non-Linear Optical) properties, which are crucial for applications in materials science and photonic devices (Nuha Wazzan et al., 2016).
Crystal Structure Analysis
Crystal structure analysis is a common theme in the research of chlorophenyl-containing compounds, providing valuable information on the intermolecular interactions, hydrogen bonding, and overall molecular conformation. Such data are essential for understanding the material's properties and guiding the synthesis of new compounds with desired characteristics (G. Sharma et al., 2019).
Corrosion Inhibition
Some chlorophenyl derivatives are studied for their corrosion inhibition properties, particularly for protecting metals like steel in acidic environments. The effectiveness of these compounds as corrosion inhibitors is assessed through a combination of experimental techniques and computational studies, including molecular dynamics simulations and DFT calculations (V. Saraswat & M. Yadav, 2020).
Antimicrobial and Anticancer Activity
The biological activities of chlorophenyl derivatives, including antimicrobial and anticancer potentials, are also a focus area. Through synthesis and characterization, new compounds are evaluated for their efficacy against various bacterial and fungal strains, as well as their ability to inhibit cancer cell growth (H. Hafez et al., 2016).
Luminescence Sensing
Lanthanide-based metal-organic frameworks (MOFs) incorporating chlorophenyl groups have been developed for sensing applications, demonstrating high sensitivity and selectivity towards benzaldehyde derivatives. These materials are promising for detecting volatile organic compounds (VOCs) in various environments (B. Shi et al., 2015).
Wirkmechanismus
- Specifically, it selectively blocks VGSCs in their inactivated state, preferentially inhibiting persistent sodium current .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMZEVDJNHHMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348682 | |
| Record name | oxazole, 2-(2-chlorophenyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole | |
CAS RN |
98191-99-2 | |
| Record name | oxazole, 2-(2-chlorophenyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-3,3',5,5'-tetrol](/img/structure/B1617625.png)
